N-(benzyloxy)-3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide
Description
N-(benzyloxy)-3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzyloxy group, a bromo-nitro substituted pyrazole ring, and a benzamide moiety. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Properties
IUPAC Name |
3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O4/c19-16-11-22(20-17(16)23(25)26)10-14-7-4-8-15(9-14)18(24)21-27-12-13-5-2-1-3-6-13/h1-9,11H,10,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECRMXXNPMNBHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONC(=O)C2=CC=CC(=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzyloxy)-3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: Starting from a suitable precursor, such as a hydrazine derivative, the pyrazole ring can be synthesized through cyclization reactions.
Introduction of the bromo and nitro groups: Bromination and nitration reactions can be employed to introduce the bromo and nitro substituents on the pyrazole ring.
Attachment of the benzyloxy group: The benzyloxy group can be introduced through etherification reactions.
Formation of the benzamide moiety: The final step involves the formation of the benzamide linkage, typically through amide bond formation reactions using appropriate coupling reagents.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(benzyloxy)-3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromo group could yield a variety of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(benzyloxy)-3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
N-(benzyloxy)-3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzamide: Similar structure with a chloro substituent instead of bromo.
N-(benzyloxy)-3-[(4-bromo-3-amino-1H-pyrazol-1-yl)methyl]benzamide: Similar structure with an amino group instead of a nitro group.
Uniqueness
N-(benzyloxy)-3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide is unique due to the specific combination of substituents on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both bromo and nitro groups provides opportunities for further functionalization and derivatization, making it a versatile compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
